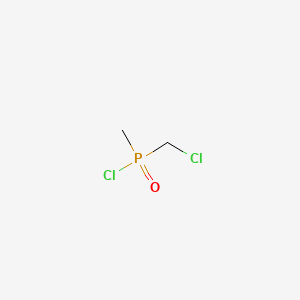
Chloromethyl(methyl)phosphinic Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloromethyl(methyl)phosphinic Chloride is a chemical compound with the molecular formula C2H5Cl2OP. It is also known by its CAS number 26350-26-5. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
Chloromethyl(methyl)phosphinic Chloride can be synthesized through several methods. One common synthetic route involves the reaction of chloromethyl methyl ether with phosphorus trichloride. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions using similar reagents and conditions, but with optimized parameters to maximize yield and purity .
Analyse Chemischer Reaktionen
Chloromethyl(methyl)phosphinic Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chlorine atom.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to different products.
Hydrolysis: It can hydrolyze in the presence of water, forming phosphinic acid derivatives
Common reagents used in these reactions include water, alcohols, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
1. Organic Synthesis
Chloromethyl(methyl)phosphinic chloride serves as a reagent in organic synthesis, particularly in the preparation of phosphinic acid derivatives. Its ability to react with nucleophiles enables the formation of various organic compounds .
2. Development of Pharmaceuticals
Research indicates that this compound is being studied for its potential use in developing pharmaceuticals and biologically active molecules. Its unique chemical structure allows for modifications that can lead to new therapeutic agents .
3. Industrial Applications
In industry, this compound is utilized in producing flame retardants and plasticizers. Its properties contribute to enhancing the performance and safety of materials used in construction and manufacturing .
Case Study 1: Synthesis of Phosphinic Acid Derivatives
A study demonstrated the use of this compound in synthesizing phosphinic acid derivatives through nucleophilic substitution reactions. The resulting compounds exhibited significant biological activity, suggesting potential pharmaceutical applications.
Case Study 2: Flame Retardant Development
Research conducted on the incorporation of this compound into polymer matrices showed enhanced flame retardancy without compromising mechanical properties. This application is particularly relevant in industries requiring fire-resistant materials .
Wirkmechanismus
The mechanism of action of phosphinic chloride, (chloromethyl)methyl- involves its reactivity with various nucleophiles. The compound can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of new chemical entities. This reactivity is exploited in various synthetic and industrial applications .
Vergleich Mit ähnlichen Verbindungen
Chloromethyl(methyl)phosphinic Chloride can be compared with other similar compounds such as:
Phosphonic Chlorides: These compounds have similar reactivity but differ in their specific chemical structures and properties.
Phosphonates: These are esters of phosphonic acid and have different applications and reactivity profiles.
Phosphinates: These compounds are similar in structure but have different substituents, leading to variations in their chemical behavior
This compound is unique due to its specific reactivity and the types of products it can form, making it valuable in various chemical and industrial processes.
Eigenschaften
CAS-Nummer |
26350-26-5 |
|---|---|
Molekularformel |
C2H5Cl2OP |
Molekulargewicht |
146.94 g/mol |
IUPAC-Name |
chloro-[chloro(methyl)phosphoryl]methane |
InChI |
InChI=1S/C2H5Cl2OP/c1-6(4,5)2-3/h2H2,1H3 |
InChI-Schlüssel |
ZDXUZZVQABKQKW-UHFFFAOYSA-N |
SMILES |
CP(=O)(CCl)Cl |
Kanonische SMILES |
CP(=O)(CCl)Cl |
Key on ui other cas no. |
26350-26-5 |
Piktogramme |
Corrosive |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















